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Compound of Interest

Compound Name: 8-methoxy-2-(3-thienyl)quinoline

Cat. No.: B4057787

Get Quote

Introduction & Molecule Profile[1][2][3][4][5][6]
8-methoxy-2-(3-thienyl)quinoline is a synthetic heterocyclic compound belonging to the class

of substituted quinolines. It is primarily investigated in pharmaceutical research as a potent

Phosphodiesterase 4 (PDE4) inhibitor, with therapeutic potential in respiratory diseases such

as asthma and COPD [1, 2].[1][2]

The molecule features a lipophilic quinoline core substituted with a methoxy group at the C8

position and a thienyl ring at the C2 position. This structural arrangement presents specific

analytical challenges, including low aqueous solubility and the potential for peak tailing due to

the basic nitrogen atom interacting with silanol groups on chromatographic columns.
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Property Characteristic Analytical Implication

Molecular Formula C₁₄H₁₁NOS Parent Ion [M+H]⁺ ≈ 242.06 Da

Polarity Lipophilic (LogP est. > 3.0)
Requires high organic mobile

phase strength.

Basicity
Weak Base (Quinoline N, pKa

~4.9)

pH control is critical to prevent

peak tailing.

Solubility DMSO, Methanol, Acetonitrile
Diluents must match mobile

phase organic ratio.

UV Absorption λmax ~254 nm, ~315 nm
Dual-wavelength monitoring

recommended.

Method A: HPLC-UV (QC & Formulation Analysis)
Scope: Routine purity checks, stability testing, and quantification in pharmaceutical

formulations (non-biological).

Chromatographic Conditions
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped

C18.

Rationale: "Eclipse" or highly end-capped columns shield residual silanols, essential for

basic quinolines to ensure sharp peak shapes [3].

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.8).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[3][4]

Column Temp: 35°C.

Detection: 254 nm (primary), 315 nm (secondary for specificity).
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Gradient Program
Time (min) % Mobile Phase B Rationale

0.0 30 Initial equilibration.

10.0 90 Elute highly lipophilic parent.

12.0 90 Wash column of impurities.

12.1 30 Return to initial conditions.

15.0 30 Re-equilibration.

Sample Preparation (Formulation)
Stock Solution: Dissolve 10 mg of reference standard in 10 mL DMSO (1 mg/mL).

Working Standard: Dilute Stock 1:100 with Mobile Phase B to yield 10 µg/mL.

Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind lipophilic

compounds).

Method B: LC-MS/MS (Bioanalysis in Plasma)
Scope: Pharmacokinetic (PK) studies requiring high sensitivity (ng/mL range) in plasma or

tissue homogenates.

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.

Scan Type: Multiple Reaction Monitoring (MRM).

Source Temp: 500°C.

Capillary Voltage: 3.5 kV.

MRM Transitions (Predicted & Optimized):
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Analyte
Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Role

Target 242.1 227.1 25
Quantifier
(Loss of -CH₃)

Target 242.1 199.1 35
Qualifier (Loss of

-CO from ring)

| IS (Quinoline-d7) | 137.1 | 109.1 | 30 | Internal Standard |

Note: The primary fragmentation of 8-methoxyquinolines typically involves the loss of the

methyl radical from the methoxy group [4].

Bioanalytical Workflow (Protein Precipitation)
This protocol uses a "crash" method to maximize recovery of the lipophilic analyte.
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Plasma Sample
(50 µL)

Add Internal Standard
(10 µL Quinoline-d7)

Protein Precipitation
Add 200 µL Ice-cold Acetonitrile

Vortex Mix
(2 min, High Speed)

Centrifuge
(10,000 x g, 10 min, 4°C)

Transfer Supernatant
(150 µL) to Vial

Dilute 1:1 with Water
(To match initial MP)

Inject 5 µL into LC-MS/MS

Click to download full resolution via product page

Figure 1: Protein precipitation workflow optimized for lipophilic quinoline recovery.

Validation & Quality Control (Self-Validating System)
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To ensure Trustworthiness and Scientific Integrity, the method must adhere to FDA/EMA

Bioanalytical Method Validation guidelines [5].

System Suitability Criteria
Before every run, inject the System Suitability Standard (SST) 5 times.

Retention Time %RSD: < 2.0%

Peak Area %RSD: < 5.0% (for LC-MS/MS), < 2.0% (for HPLC-UV)

Tailing Factor: 0.8 – 1.5 (Critical for quinolines; if >1.5, replace column or adjust pH).

Linearity & Range
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Weighting: 1/x² (Required to normalize variance at the lower end of the curve).

Acceptance: r² > 0.99; All standards must be within ±15% of nominal (±20% for LLOQ).

Troubleshooting Guide (Expert Insights)
Issue: Peak Tailing.

Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica

support.

Fix: Increase buffer concentration (up to 50 mM) or switch to a high-pH stable column

(e.g., Waters XBridge C18) and run at pH 9.5. Quinolines are non-ionized at high pH,

improving peak shape.

Issue: Low Recovery.

Cause: Analyte binding to plasticware.

Fix: Use low-binding polypropylene tubes or glass inserts. Ensure the final injection

solvent contains at least 30% organic to prevent precipitation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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